An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a pyrrolopyridine scaffold, is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering a valuable resource for researchers engaged in its synthesis, characterization, and application in novel drug development. While experimental data for this specific isomer is limited in publicly available literature, this guide synthesizes available information and provides context based on related structures.
Chemical Identity and Structure
6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is a bicyclic heteroaromatic compound. Its structure consists of a pyrrole ring fused to a pyridine ring, with a bromine atom substituted at the 6-position and a methyl group at the 2-position.
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IUPAC Name: 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
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Synonyms: 6-Bromo-2-methyl-4-azaindole[3]
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CAS Number: 1190319-51-7[3]
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Molecular Formula: C₈H₇BrN₂[3]
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Molecular Weight: 211.06 g/mol [3]
Figure 1: Chemical structure of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). The available data for 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is summarized below. It is important to note that some of these values are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | [3] |
| Molecular Weight | 211.06 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | 320.6 ± 37.0 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Soluble in organic solvents like DMSO and DMF (inferred from related compounds) | |
| pKa | Not available | - |
Expert Insights: The predicted high boiling point suggests strong intermolecular forces in the solid state, which is typical for planar aromatic systems capable of π-π stacking. The pyrrole nitrogen can act as a hydrogen bond donor, and the pyridine nitrogen as a hydrogen bond acceptor, further contributing to these interactions. The solubility in polar aprotic solvents like DMSO and DMF is expected due to the polar nature of the pyrrolopyridine core.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolopyridine core, the methyl protons, and the N-H proton of the pyrrole ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine and methyl substituents.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. Eight distinct signals are expected, corresponding to the eight carbon atoms in the structure.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:
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N-H stretching of the pyrrole ring.
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C-H stretching and bending of the aromatic rings and the methyl group.
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C=C and C=N stretching vibrations of the aromatic system.
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C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of bromine-containing compounds due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[5]
Synthesis and Reactivity
While a specific, detailed synthesis protocol for 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is not widely published, the synthesis of the related compound, 6-bromo-1H-pyrrolo[2,3-b]pyridine, has been reported.[6] This typically involves a multi-step process starting from a substituted pyridine derivative, followed by the construction of the fused pyrrole ring and subsequent bromination.
The reactivity of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is largely dictated by the pyrrolopyridine core and the bromo substituent. The bromine atom at the 6-position is susceptible to displacement by various nucleophiles and can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at this position.[6] The pyrrole nitrogen can be alkylated or acylated.
Applications in Drug Discovery
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrrolopyridine core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The bromo and methyl substituents on the 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine molecule provide handles for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.
Figure 2: Logical relationship between the core structure, properties, and applications of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine.
Experimental Protocols (Hypothetical)
Given the lack of specific published experimental data for 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, the following are hypothetical, yet standard, protocols for the determination of its key physicochemical properties. These are based on established methodologies for similar organic compounds.
Determination of Melting Point
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A small amount of the crystalline solid is placed in a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The temperature is slowly increased, and the range at which the solid melts is recorded.
Determination of Solubility
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A known amount of the compound is added to a known volume of a solvent (e.g., water, ethanol, DMSO, DMF) at a specific temperature.
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The mixture is stirred until equilibrium is reached.
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The concentration of the dissolved compound is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Spectroscopic Characterization
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NMR: A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
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IR: A small amount of the solid compound is analyzed using an FTIR spectrometer, typically as a KBr pellet or using an ATR accessory.
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MS: A dilute solution of the compound is introduced into a mass spectrometer to obtain the mass spectrum.
Conclusion
6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is a compound with significant potential in the field of drug discovery. While a complete experimental characterization of its physicochemical properties is not yet fully available in the public domain, this guide provides a foundational understanding based on its chemical structure and data from related compounds. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in the development of novel therapeutics.
References
Sources
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety, and Supplier Information | China Chemical Manufacturer [pipzine-chem.com]
- 4. americanelements.com [americanelements.com]
- 5. PubChemLite - 6-bromo-2-methyl-1h-pyrrolo[3,2-b]pyridine (C8H7BrN2) [pubchemlite.lcsb.uni.lu]
- 6. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | 143468-13-7 [chemicalbook.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
